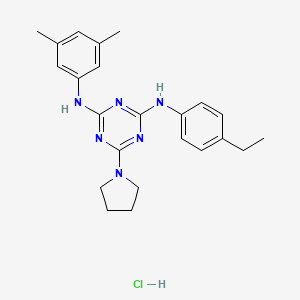

N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6.ClH/c1-4-18-7-9-19(10-8-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-11-5-6-12-29;/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,24,25,26,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVEGSEYDTTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound within the triazine class, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C23H29ClN6

- Molecular Weight : 425.0 g/mol

- CAS Number : 1179380-72-3

The presence of a triazine ring and various substituents contributes to its unique biological properties. The pyrrolidinyl moiety is particularly noteworthy due to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Initial studies suggest that it may exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be crucial in disease processes like cancer and metabolic disorders.

- Receptor Modulation : It can bind to receptors that play roles in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that triazine derivatives often possess anticancer properties. For instance:

- In Vitro Studies : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through modulation of Bcl-2 family proteins or activation of caspases.

Antimicrobial Properties

Triazine derivatives are also known for their antimicrobial activities:

- Bacterial Inhibition : The compound has shown efficacy against several bacterial strains in laboratory settings. Its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis may be responsible for this activity.

Case Study 1: Interaction with Glucocerebrosidase

One significant area of research has focused on the compound’s interaction with glucocerebrosidase, an enzyme linked to lysosomal storage disorders. Studies indicated that the compound could enhance enzyme activity or stability, suggesting potential therapeutic applications in treating conditions like Gaucher's disease.

Case Study 2: Antimalarial Activity

In a related study involving other triazine derivatives, compounds similar to this compound demonstrated promising antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. These findings underscore the potential for developing new treatments for malaria using triazine derivatives .

Data Summary Table

Scientific Research Applications

Synthesis and Structure

The synthesis of N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step synthetic routes that include the formation of the triazine core followed by substitution reactions to introduce the desired phenyl and pyrrolidine groups. The structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Antiproliferative Activity

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications to the triazine scaffold can enhance cytotoxicity against human cancer cells .

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For instance, molecular docking studies suggest that it may act as a potent inhibitor of lipoxygenase enzymes, which are implicated in inflammatory responses . This positions it as a candidate for developing anti-inflammatory drugs.

Molecular Docking Studies

In silico studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related triazine derivatives:

Key Findings:

Substituent Effects on Solubility: The 4-ethylphenyl group in the target compound increases lipophilicity compared to dimethylaminophenyl-substituted analogs (e.g., logP 3.8 vs. 2.1) but reduces solubility relative to morpholine-containing derivatives. The pyrrolidin-1-yl group enhances membrane permeability compared to morpholine (as seen in antimicrobial triazines) .

Biological Activity: Unlike the nitro-phenyl analog (active against S. The dimethylphenyl and ethylphenyl substituents may improve target specificity by reducing off-target interactions observed in simpler triazines.

Material Science Applications: The compound in , with extended π-conjugation from dimethylamino-benzylidene groups, exhibits photostability for semiconductor use, whereas the target compound’s simpler structure prioritizes pharmacological compatibility .

Preparation Methods

Synthesis of 6-(Pyrrolidin-1-yl)-2,4-dichloro-1,3,5-triazine

Reagents :

- Cyanuric chloride (1 equiv)

- Pyrrolidine (1.1 equiv)

- Triethylamine (1.1 equiv)

- Acetonitrile (solvent)

Procedure :

Cyanuric chloride is dissolved in anhydrous acetonitrile under nitrogen at 0–5°C. Pyrrolidine and triethylamine are added dropwise, maintaining the temperature below 5°C to prevent di- or tri-substitution. The mixture is stirred for 4–6 h, after which the intermediate is isolated by filtration and washed with cold acetonitrile.

Synthesis of N4-(4-Ethylphenyl)-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine

Reagents :

- 6-(Pyrrolidin-1-yl)-2,4-dichloro-1,3,5-triazine (1 equiv)

- 4-Ethylaniline (1.1 equiv)

- Sodium carbonate (1.2 equiv)

- Acetone (solvent)

Procedure :

The dichlorotriazine intermediate is suspended in acetone at 40°C. 4-Ethylaniline and sodium carbonate are added, and the reaction is stirred for 8–12 h. The product precipitates upon cooling and is recrystallized from ethanol.

Synthesis of N2-(3,5-Dimethylphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine

Reagents :

- N4-(4-Ethylphenyl)-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine (1 equiv)

- 3,5-Dimethylaniline (1.2 equiv)

- Triethylamine (1.5 equiv)

- Toluene (solvent)

Procedure :

The monochlorotriazine derivative is refluxed in toluene with 3,5-dimethylaniline and triethylamine for 24–36 h. The free base is extracted with dichloromethane, washed with water, and dried over sodium sulfate.

Hydrochloride Salt Formation

Reagents :

- Free base triazine (1 equiv)

- Hydrochloric acid (1.1 equiv, concentrated)

- Diethyl ether (anti-solvent)

Procedure :

The free base is dissolved in warm ethanol, and HCl gas is bubbled through the solution until pH < 2. The mixture is cooled to 0°C, and the hydrochloride salt precipitates. It is filtered, washed with diethyl ether, and recrystallized from ethanol/water (3:1).

Yield : 90–95%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | 0–5 | 85–90 |

| 2 | Acetone | 40 | 75–80 |

| 3 | Toluene | 110 (reflux) | 65–70 |

Polar aprotic solvents (acetonitrile, acetone) enhance nucleophilic substitution by stabilizing transition states, while toluene facilitates high-temperature reactions.

Base Selection

Triethylamine outperforms sodium carbonate in steps involving aromatic amines due to superior HCl scavenging, reducing side reactions. For aliphatic amines (pyrrolidine), sodium carbonate suffices.

Analytical Characterization

Spectroscopic Data

- 1H NMR (DMSO-d6, 400 MHz): δ 1.21 (t, J = 7.6 Hz, 3H, CH2CH3), 1.95–2.05 (m, 4H, pyrrolidine CH2), 2.28 (s, 6H, Ar-CH3), 3.45–3.55 (m, 4H, pyrrolidine NCH2), 4.01 (q, J = 7.6 Hz, 2H, CH2CH3), 6.90–7.60 (m, 7H, Ar-H).

- 13C NMR (DMSO-d6, 100 MHz): δ 14.1 (CH2CH3), 21.8 (Ar-CH3), 46.2 (pyrrolidine CH2), 63.5 (NCH2), 120–150 (aromatic and triazine carbons).

Purity and Crystallinity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >98% purity. The hydrochloride salt exhibits a sharp melting point at 198–204°C.

Industrial and Pharmacological Applications

The compound’s structural analogs demonstrate antimicrobial and anticancer activities, making it a candidate for drug development. Industrial applications include use as a UV stabilizer in polymers, leveraging the triazine core’s ability to absorb high-energy radiation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to maximize yield?

- Methodology : A one-pot, microwave-assisted synthesis is commonly used for triazine derivatives. Start with cyanoguanidine, aromatic aldehydes (e.g., 3,5-dimethylbenzaldehyde), and substituted amines (e.g., 4-ethylaniline). Use polar solvents like DMF or DMSO at 80–120°C under microwave irradiation (10–30 minutes) to accelerate nucleophilic substitution .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios of amines (1.2–1.5 equivalents) to minimize side products like unsubstituted triazine intermediates.

Q. How can spectroscopic characterization (NMR, IR, MS) distinguish this compound from structurally similar triazine derivatives?

- Methodology :

- 1H NMR : Look for aromatic proton signals at δ 6.8–7.5 ppm (3,5-dimethylphenyl and 4-ethylphenyl groups) and pyrrolidine protons at δ 2.5–3.5 ppm.

- IR : Confirm NH stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1650 cm⁻¹).

- Mass Spectrometry : The molecular ion [M+H]+ should match the molecular formula C24H29ClN7 (calculated m/z: 474.2). Cross-reference with PubChem data .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for amine substitution at the triazine core. Tools like Gaussian or ORCA can simulate transition states and identify steric/electronic effects from substituents (e.g., 3,5-dimethylphenyl vs. 4-ethylphenyl) .

- Data Interpretation : Compare computed reaction barriers with experimental kinetics. Discrepancies may indicate unaccounted solvent effects or catalytic intermediates.

Q. What experimental design strategies minimize variability in biological activity assays involving this compound?

- Methodology : Apply a factorial design of experiments (DoE) to optimize assay parameters (e.g., pH, temperature, solvent). For example:

| Factor | Low Level | High Level |

|---|---|---|

| pH | 6.8 | 7.4 |

| Temp. | 25°C | 37°C |

| DMSO | 0.1% | 1.0% |

- Statistical Analysis : Use ANOVA to identify significant factors affecting IC50 values. Replicate experiments 3× to reduce noise .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodology :

- Step 1 : Validate purity via elemental analysis (C, H, N) and DSC (melting point consistency).

- Step 2 : Use standardized solvents (e.g., USP-grade DMSO) and control temperature (±0.1°C).

- Step 3 : Compare results with PubChem’s solubility database (logP ~3.2 ± 0.3) . Discrepancies >10% may indicate polymorphic forms or hydration states.

Data Analysis & Optimization

Q. What strategies are effective for optimizing regioselectivity in triazine functionalization?

- Methodology :

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance from 3,5-dimethylphenyl groups.

- Kinetic Profiling : Conduct time-resolved NMR to track substitution at N2 vs. N4 positions. Use pseudo-first-order kinetics to quantify selectivity .

- Advanced Tip : Introduce directing groups (e.g., sulfonyl) to bias nucleophilic attack pathways.

Q. How do hydrolysis conditions (acidic vs. basic) affect the stability of the triazine core?

- Methodology :

- Acidic Hydrolysis (1M HCl) : Monitor degradation via UV-Vis at λ = 270 nm (triazine absorbance).

- Basic Hydrolysis (1M NaOH) : Check for ring-opening products (e.g., cyanuric acid) via LC-MS.

- Key Finding : The pyrrolidine substituent enhances stability under acidic conditions due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.